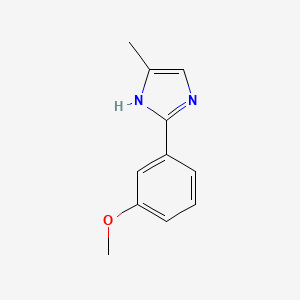![molecular formula C14H22O2 B13679386 1-(tert-Butyl)-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13679386.png)
1-(tert-Butyl)-4-[2-(methoxymethoxy)ethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyl)-4-[2-(methoxymethoxy)ethyl]benzene is an organic compound characterized by the presence of a tert-butyl group and a methoxymethoxyethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl)-4-[2-(methoxymethoxy)ethyl]benzene typically involves the alkylation of a benzene derivative. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride reacts with a benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The methoxymethoxyethyl group can be introduced through a subsequent etherification reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyl)-4-[2-(methoxymethoxy)ethyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
1-(tert-Butyl)-4-[2-(methoxymethoxy)ethyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl)-4-[2-(methoxymethoxy)ethyl]benzene involves its interaction with specific molecular targets. The tert-butyl group can influence the compound’s reactivity and binding affinity, while the methoxymethoxyethyl group can modulate its solubility and stability. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(tert-Butyl)-2-methoxy-3-(methoxymethoxy)benzene
- 1-(tert-Butyl)-2-ethoxy-3-(methoxymethoxy)benzene
Uniqueness
1-(tert-Butyl)-4-[2-(methoxymethoxy)ethyl]benzene is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and physical properties. The presence of both tert-butyl and methoxymethoxyethyl groups provides a distinct combination of steric and electronic effects, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H22O2 |
|---|---|
Molecular Weight |
222.32 g/mol |
IUPAC Name |
1-tert-butyl-4-[2-(methoxymethoxy)ethyl]benzene |
InChI |
InChI=1S/C14H22O2/c1-14(2,3)13-7-5-12(6-8-13)9-10-16-11-15-4/h5-8H,9-11H2,1-4H3 |
InChI Key |
QEVXBINCUQZUEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCOCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


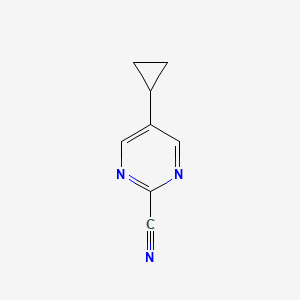
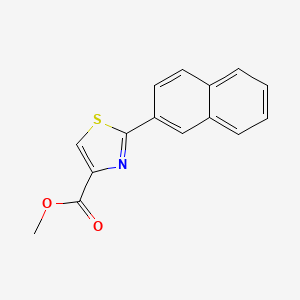

![5,7-dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13679324.png)
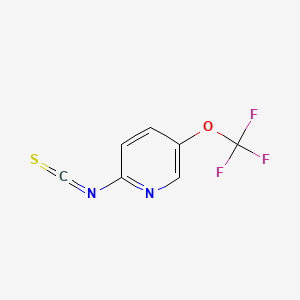
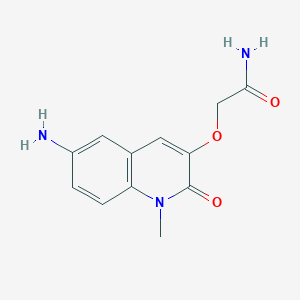
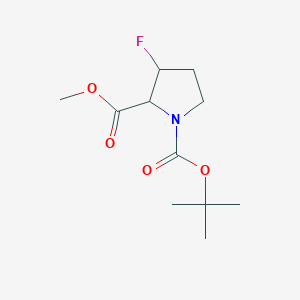
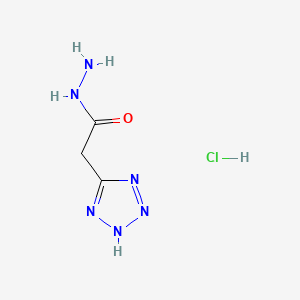
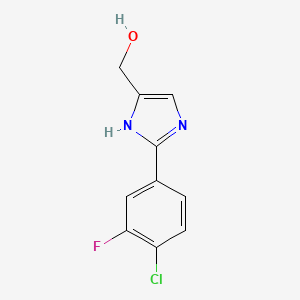
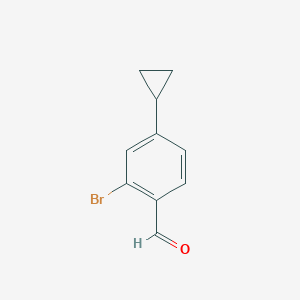
![2-Methylimidazo[1,2-b]pyridazin-3-amine hydrochloride](/img/structure/B13679370.png)

